5-Bromo-2-(pyrrolidin-1-YL)thiazole
Description
Properties
IUPAC Name |
5-bromo-2-pyrrolidin-1-yl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2S/c8-6-5-9-7(11-6)10-3-1-2-4-10/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKEGFBGVGXMOKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701298473 | |
| Record name | 5-Bromo-2-(1-pyrrolidinyl)thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701298473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933696-74-3 | |
| Record name | 5-Bromo-2-(1-pyrrolidinyl)thiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=933696-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-(1-pyrrolidinyl)thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701298473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-2-(pyrrolidin-1-yl)-1,3-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(pyrrolidin-1-YL)thiazole typically involves the reaction of 2-bromo-1,3-thiazole with pyrrolidine. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(pyrrolidin-1-YL)thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the thiazole ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents replacing the bromine atom.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include dehalogenated compounds and modified thiazole rings.
Scientific Research Applications
Medicinal Chemistry Applications
5-Bromo-2-(pyrrolidin-1-YL)thiazole serves as a valuable building block in the synthesis of pharmaceutical agents. Its structure suggests potential efficacy against neurological and inflammatory conditions. The thiazole ring is known for its diverse pharmacological properties, including antimicrobial and anticancer activities.
Case Study: Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have shown effectiveness against multidrug-resistant strains of Staphylococcus aureus . This suggests that the compound may also possess similar antimicrobial potential, warranting further investigation into its efficacy against various pathogens.
Biological Studies
The compound has been studied for its potential anticancer properties. Thiazole derivatives are often linked to various biological activities, including:
- Antimicrobial Effects : Effective against a spectrum of bacteria and fungi.
- Anticancer Properties : Investigated for their ability to inhibit tumor growth.
- Anticonvulsant Activity : Some derivatives have demonstrated effectiveness in seizure models .
Case Study: Anticonvulsant Activity
A study highlighted that certain thiazole-linked compounds exhibit anticonvulsant properties in animal models. For example, analogues containing the pyrrolidine ring showed enhanced anticonvulsant activity compared to their counterparts without this moiety . This underscores the significance of the pyrrolidine group in enhancing biological effects.
Material Science Applications
In material science, this compound is explored for developing novel materials with specific electronic or optical properties. The unique structural features allow it to be incorporated into polymers or other materials that require specific functional characteristics.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(pyrrolidin-1-YL)thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound may interact with cellular pathways involved in inflammation or cell proliferation, leading to its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-(5-Bromo-4-phenyl-1,3-thiazol-2-yl)pyrrolidin-2-one
- Structure : Replaces the pyrrolidine group with a pyrrolidin-2-one (lactam) ring.
- Key Differences: Conformation: The pyrrolidinone ring adopts an envelope conformation, with puckering parameters (Q = 0.272–0.282 Å) distinct from the flexible pyrrolidine in the target compound . Biological Activity: Pyrrolidinone derivatives are associated with anti-inflammatory and antiviral activities, but the lactam group may reduce basicity compared to the secondary amine in pyrrolidine .
5-Bromo-2-(3-fluorophenyl)thiazole
- Structure : Substitutes pyrrolidine with a 3-fluorophenyl group.
5-Bromo-2-[3-adamantan-1-yl-6-methyl-4-(tert-butyldimethylsilyloxy)phenyl]thiazole (22b)
- Structure : Features a bulky adamantyl group and a silyl-protected hydroxyl group.
- Key Differences: Synthetic Route: Synthesized via microwave-assisted Suzuki coupling, yielding mixtures requiring chromatography, whereas the target compound may involve simpler nucleophilic substitutions .
Solubility and Stability
- Target Compound : Moderate solubility in polar solvents (e.g., DMSO) due to pyrrolidine’s basicity; stable under inert conditions.
- Fluorophenyl Analog : Higher logP (~3.5) increases membrane permeability but may reduce aqueous solubility .
- Silyl-Protected Analog () : tert-Butyldimethylsilyl (TBS) groups enhance stability but require deprotection for biological activity .
Biological Activity
5-Bromo-2-(pyrrolidin-1-yl)thiazole is a heterocyclic compound that combines a thiazole ring with a pyrrolidine moiety and a bromine atom. This unique structure suggests potential biological activities that merit investigation. Thiazole derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anticonvulsant activities. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a thiazole ring , characterized by its five-membered structure containing sulfur and nitrogen atoms, which is critical for its biological activity. The bromine substitution enhances the compound's reactivity, while the pyrrolidine group contributes to its potential interactions with biological targets.
Table 1: Structural Characteristics of this compound
| Feature | Description |
|---|---|
| Molecular Formula | C₅H₈BrN₂S |
| Thiazole Ring | Contains sulfur (S) and nitrogen (N) |
| Pyrrolidine Moiety | Enhances biological activity |
| Bromine Substitution | Increases reactivity |
Antimicrobial Activity
Research indicates that thiazole derivatives often exhibit significant antimicrobial properties . For instance, compounds structurally similar to this compound have shown effectiveness against various pathogens, including multidrug-resistant strains of Staphylococcus aureus . The presence of the pyrrolidine moiety likely contributes to enhanced antibacterial action.
Anticancer Activity
Thiazole derivatives have been extensively studied for their anticancer properties . A study on related thiazoles demonstrated promising cytotoxicity against several cancer cell lines, including lung cancer (A549) and melanoma cells . The specific mechanism of action for this compound remains to be elucidated, but its structural features suggest potential efficacy in targeting cancer cells.
Synthesis of this compound
The synthesis of this compound typically involves reactions that form the thiazole ring and introduce the pyrrolidine group. Various methods have been reported, including:
- Condensation Reactions : Combining thioamides with appropriate aldehydes or ketones.
- Cyclization Techniques : Utilizing nucleophilic substitutions involving brominated precursors.
Table 2: Synthesis Methods for Thiazole Derivatives
| Method | Description |
|---|---|
| Condensation | Involves thioamide and aldehyde/ketone |
| Cyclization | Nucleophilic substitution with brominated compounds |
Case Study 1: Anticancer Activity Evaluation
A recent study evaluated various thiazole derivatives for their anticancer activity against A549 cells. Among the tested compounds, those with structural similarities to this compound showed significant cytotoxic effects, indicating potential pathways for further development .
Case Study 2: Antimicrobial Effectiveness
Research focusing on pyrrolidine-thiazole derivatives highlighted their effectiveness against drug-resistant bacteria. The findings suggest that modifications in the thiazole structure can enhance antimicrobial potency, supporting the hypothesis that this compound could serve as a lead compound in antibiotic development .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 5-Bromo-2-(pyrrolidin-1-YL)thiazole, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step halogenation and coupling reactions. For example, halogenated thiazole intermediates can be prepared via bromination of precursor thiazoles, followed by nucleophilic substitution with pyrrolidine. Reaction optimization can employ factorial design to evaluate variables like temperature, solvent polarity, and catalyst loading. Computational tools (e.g., quantum chemical calculations) help predict optimal conditions by modeling transition states and intermediates .
Q. What analytical techniques are critical for characterizing the structure of this compound?
- Methodological Answer : X-ray crystallography is essential for resolving crystal packing and intramolecular interactions, such as dihedral angles between the thiazole and pyrrolidine rings. Complementary techniques include NMR spectroscopy (for substituent positioning) and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Computational validation via density functional theory (DFT) can corroborate experimental data .
Q. How does the electronic structure of the thiazole ring influence reactivity in derivatization reactions?
- Methodological Answer : The thiazole’s electron-deficient aromatic system directs electrophilic substitution to the 5-position. Bromination typically occurs here due to the ring’s resonance stabilization. Substituents like pyrrolidine alter electron density, which can be quantified using Hammett parameters or molecular electrostatic potential (MEP) maps to predict regioselectivity .
Advanced Research Questions
Q. How can computational modeling improve the design of thiazole-based drug candidates?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT) model binding interactions between thiazole derivatives and biological targets (e.g., enzymes). Molecular dynamics simulations assess conformational stability in solvent environments. Coupling these with machine learning algorithms enables high-throughput virtual screening of substituent libraries for optimized pharmacokinetic properties .
Q. What experimental and computational approaches resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Discrepancies in NMR or crystallographic data require cross-validation. For example, ambiguous NOESY correlations can be resolved using rotational-echo double-resonance (REDOR) NMR. Crystal structure predictions (CSP) via Monte Carlo methods reconcile packing inconsistencies. Bayesian statistical analysis quantifies uncertainty in overlapping spectral peaks .
Q. What mechanistic insights explain the stability of this compound under acidic or reducing conditions?
- Methodological Answer : The thiazole ring’s stability arises from aromaticity and resonance delocalization. Under reducing conditions (e.g., Na/EtOH), the ring may cleave to form thiols and amines, as observed in simpler thiazoles. Acidic conditions protonate the pyrrolidine nitrogen, altering ring conformation without cleavage. Kinetic studies (e.g., stopped-flow UV-Vis) quantify degradation pathways .
Q. How do steric and electronic effects of the pyrrolidine substituent influence biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies compare analogs with varying substituents. For instance, replacing pyrrolidine with smaller amines (e.g., dimethylamine) reduces steric hindrance, enhancing binding to hydrophobic enzyme pockets. Electrostatic potential maps correlate charge distribution with inhibitory potency in assays (e.g., MIC for antimicrobial activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
